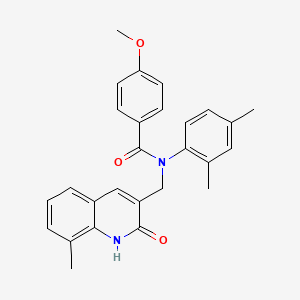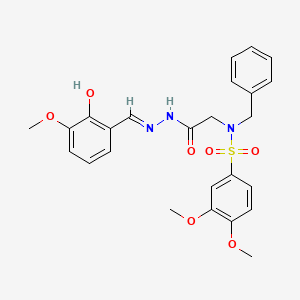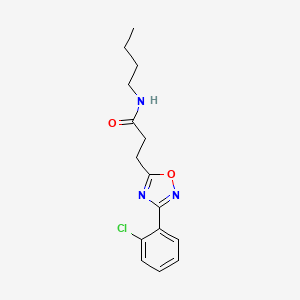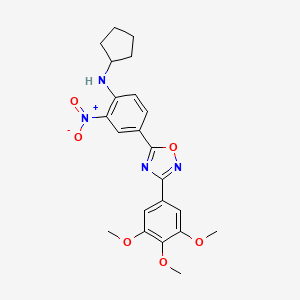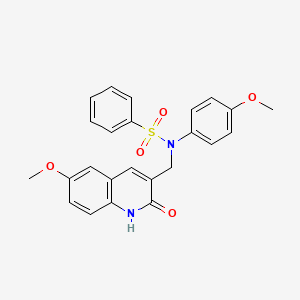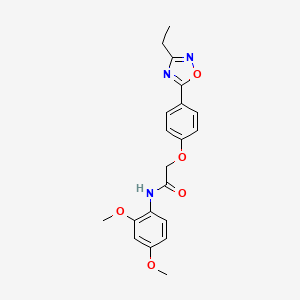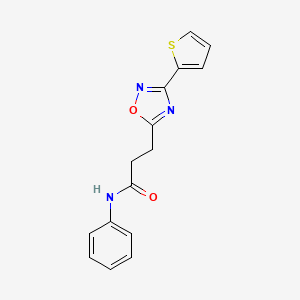
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in redox signaling and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotective effects, and modulation of the immune response. This compound has also been shown to have antioxidant properties, potentially making it a candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea is its versatility in scientific research applications, as it has been shown to have potential in a variety of research areas. However, one limitation is its potential toxicity, as high doses of this compound have been shown to be toxic to cells.
Future Directions
There are several future directions for research on 1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea. One potential direction is further investigation into its mechanism of action, in order to better understand its effects on cell growth and survival. Another potential direction is the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to determine the optimal dosages and administration methods for this compound in order to maximize its potential therapeutic benefits.
Synthesis Methods
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-(benzylthio)ethylamine with 4-(2-oxopyrrolidin-1-yl)phenyl isothiocyanate. Other methods include the reaction of 2-(benzylthio)ethylamine with 4-chlorophenyl isothiocyanate, followed by the reaction with 2-oxopyrrolidine.
Scientific Research Applications
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, this compound has been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response, potentially making it a candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
1-(2-benzylsulfanylethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c24-19-7-4-13-23(19)18-10-8-17(9-11-18)22-20(25)21-12-14-26-15-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-15H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPHSJPYLPRCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=S)NCCSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

